Ethyl iopanoate

Descripción general

Descripción

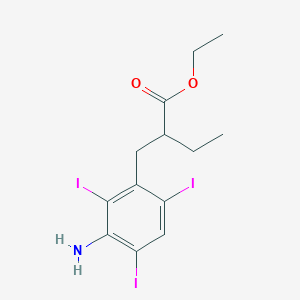

Ethyl iopanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16I3NO2 and its molecular weight is 598.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ecological Research

Ethyl-iophenoxic Acid as a Bait Marker

Ethyl iopanoate has been utilized as a non-toxic quantitative bait marker in ecological research, particularly for studying small mammals. A study by Linnert et al. (2021) demonstrated its effectiveness in assessing bait uptake among common voles (Microtus arvalis). The research involved the following key findings:

- Palatability and Dosage : Ethyl-iophenoxic acid (Et-IPA) was found to be palatable across various concentrations (40 to 1280 μg/g bait). The most suitable carrier for the bait was sunflower oil, which enhanced the uptake by voles.

- Dose-Residue Relationship : Blood samples collected at intervals post-consumption showed a dose-dependent relationship with Et-IPA residues detectable for up to 14 days. This allowed researchers to establish calibration curves for future studies on small mammals .

Table 1: Summary of Study Findings

| Parameter | Value |

|---|---|

| Bait Concentration | 40 - 1280 μg Et-IPA per g bait |

| Carrier Used | Sunflower oil |

| Detection Duration | Up to 14 days |

| Residue Dissipation | 33-37% depending on dose |

Medical Imaging

Contrast Agent in Cholecystography

This compound is also recognized for its role as a contrast medium in medical imaging, particularly in cholecystography. Iopanoic acid, from which this compound is derived, contains iodine, making it effective for enhancing the visibility of internal structures during imaging procedures. Its applications include:

- Cholecystography : Used to visualize the gallbladder and biliary tract, aiding in the diagnosis of gallstones and other conditions.

- Safety Profile : this compound is noted for its relatively low toxicity compared to other contrast agents, making it suitable for patients with sensitivities to iodine .

Pharmacological Research

While this compound itself has limited direct applications in pharmacology, its parent compound, iopanoic acid, has been studied for its potential effects on thyroid function due to its iodine content. Research indicates that iopanoic acid can influence thyroid hormone levels and may have implications in treating conditions like hyperthyroidism.

Case Studies

- Study on Small Mammals : The use of Et-IPA as a bait marker has been pivotal in ecological studies aimed at understanding resource utilization among small mammals. The study highlighted its non-invasive nature and effectiveness compared to traditional markers .

- Medical Imaging Efficacy : Clinical evaluations have shown that iopanoic acid derivatives like this compound improve diagnostic accuracy during imaging procedures without significant adverse effects .

Propiedades

Número CAS |

100850-30-4 |

|---|---|

Fórmula molecular |

C13H16I3NO2 |

Peso molecular |

598.98 g/mol |

Nombre IUPAC |

ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |

InChI |

InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3 |

Clave InChI |

OBQUJIRCCAHNMD-UHFFFAOYSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

SMILES canónico |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

Sinónimos |

ethyl iopanoate ethyl iopanoate, 131I-labeled |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.